Cas no 1235662-71-1 (4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide)

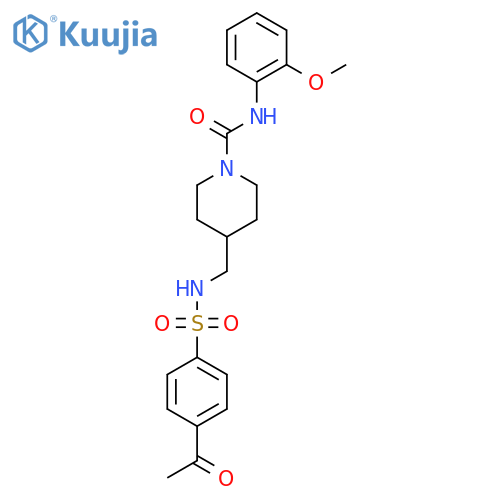

1235662-71-1 structure

商品名:4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide

4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide

- 4-((4-acetylphenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

- VU0629998-1

- 4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide

- 1235662-71-1

- AKOS024490506

- 4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide

- F5017-3622

-

- インチ: 1S/C22H27N3O5S/c1-16(26)18-7-9-19(10-8-18)31(28,29)23-15-17-11-13-25(14-12-17)22(27)24-20-5-3-4-6-21(20)30-2/h3-10,17,23H,11-15H2,1-2H3,(H,24,27)

- InChIKey: JFBRMJHSDGWZHN-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(C)=O)=CC=1)(NCC1CCN(C(NC2C=CC=CC=2OC)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 445.16714214g/mol

- どういたいしつりょう: 445.16714214g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 707

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 113Ų

4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5017-3622-20μmol |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 20μmol |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-40mg |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 40mg |

$140.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-3mg |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-15mg |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 15mg |

$89.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-25mg |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 25mg |

$109.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-1mg |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 1mg |

$54.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-10μmol |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 10μmol |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-5mg |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 5mg |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-10mg |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 10mg |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F5017-3622-5μmol |

4-[(4-acetylbenzenesulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

1235662-71-1 | 5μmol |

$63.0 | 2023-09-05 |

4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide 関連文献

-

Yiji Lin,Shigang Wan,Fang Zou,Yuekui Wang,Hui Zhang New J. Chem., 2011,35, 2584-2590

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1235662-71-1 (4-(4-acetylbenzenesulfonamido)methyl-N-(2-methoxyphenyl)piperidine-1-carboxamide) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬